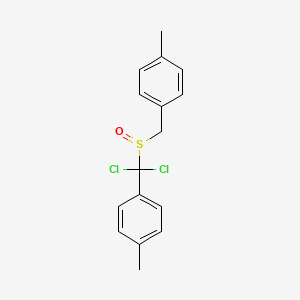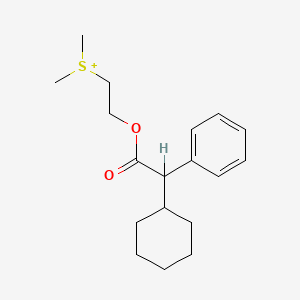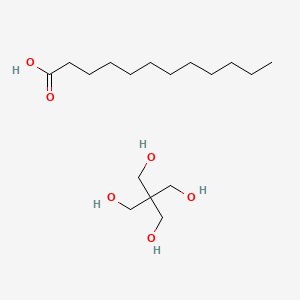
Pentaerythritol laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaerythritol laurate is an ester derived from pentaerythritol and lauric acid. It is known for its unique chemical properties and versatility in various industrial applications. The compound has the molecular formula C({17})H({34})O(_{5}) and a molecular weight of 318.45 g/mol . It is commonly used in the production of lubricants, plasticizers, and surfactants due to its stability and non-toxic nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentaerythritol laurate is synthesized through the esterification of pentaerythritol with lauric acid. The reaction typically involves heating pentaerythritol and lauric acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize high temperatures and vacuum conditions to enhance the reaction rate and yield. The use of catalysts and advanced separation techniques, such as distillation, ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Pentaerythritol laurate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into pentaerythritol and lauric acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: Pentaerythritol and lauric acid.
Oxidation: Carboxylic acids and alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Pentaerythritol laurate has a wide range of applications in scientific research:
Chemistry: It is used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Medicine: Research is ongoing into its use as a carrier for active pharmaceutical ingredients, improving the solubility and bioavailability of drugs.
Mechanism of Action
The mechanism by which pentaerythritol laurate exerts its effects is primarily through its ability to form stable ester bonds. In drug delivery, it acts as a carrier molecule, encapsulating active ingredients and facilitating their transport across biological membranes. The molecular targets and pathways involved include interactions with lipid bilayers and cellular uptake mechanisms, enhancing the delivery and efficacy of therapeutic agents .
Comparison with Similar Compounds
Pentaerythritol laurate can be compared with other similar compounds such as:
Pentaerythritol tetralaurate: This compound has four laurate groups attached to the pentaerythritol backbone, offering different solubility and stability properties.
Trimethylolpropane laurate: Similar in structure but with a trimethylolpropane backbone, it is used in similar applications but may have different physical and chemical properties.
Glycerol monolaurate: A simpler structure with one laurate group, it is widely used in food and cosmetic industries for its antimicrobial properties.
Uniqueness: this compound is unique due to its balance of hydrophilic and hydrophobic properties, making it an excellent emulsifier and stabilizer in various formulations. Its non-toxic nature and biodegradability also make it an environmentally friendly option in industrial applications .
Properties
CAS No. |
39385-67-6 |
|---|---|
Molecular Formula |
C17H36O6 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;dodecanoic acid |
InChI |
InChI=1S/C12H24O2.C5H12O4/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;6-1-5(2-7,3-8)4-9/h2-11H2,1H3,(H,13,14);6-9H,1-4H2 |
InChI Key |
IUCCYXZWZMFVPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.C(C(CO)(CO)CO)O |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


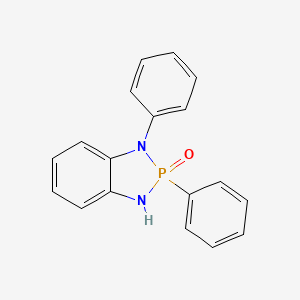

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecyl carbonate](/img/structure/B12809795.png)
![8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate](/img/structure/B12809800.png)
![4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)
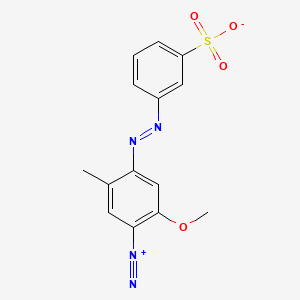
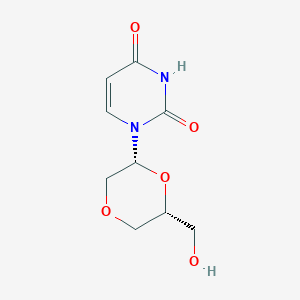
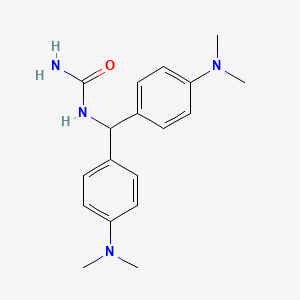

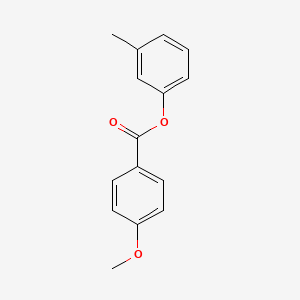
![[3-(3,4-Dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B12809832.png)

